BenchChemオンラインストアへようこそ!

N,N,3-trimethylpyrazine-2-sulfonamide

CRTH2 inhibition Allergic inflammation Pyrazine sulfonamide SAR

N,N,3-Trimethylpyrazine-2-sulfonamide (molecular formula C₇H₁₁N₃O₂S, MW 201.25) is a fully substituted sulfonamide derivative of trimethylpyrazine. It belongs to the 2,3-disubstituted pyrazine sulfonamide chemotype, a scaffold patented for its inhibition of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a target in allergic and inflammatory conditions.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
Cat. No. B13958745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,3-trimethylpyrazine-2-sulfonamide
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1S(=O)(=O)N(C)C
InChIInChI=1S/C7H11N3O2S/c1-6-7(9-5-4-8-6)13(11,12)10(2)3/h4-5H,1-3H3
InChIKeyPXLYMKBKNHAQJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,3-Trimethylpyrazine-2-sulfonamide Procurement Guide: Structural Baseline and Compound Class


N,N,3-Trimethylpyrazine-2-sulfonamide (molecular formula C₇H₁₁N₃O₂S, MW 201.25) is a fully substituted sulfonamide derivative of trimethylpyrazine. It belongs to the 2,3-disubstituted pyrazine sulfonamide chemotype, a scaffold patented for its inhibition of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a target in allergic and inflammatory conditions [1]. The compound features an N,N-dimethylsulfonamide group at position 2 and a methyl group at position 3 of the pyrazine ring, in contrast to the more common N-unsubstituted or N-monoalkyl variants found in many biologically characterized analogs.

Why Generic Pyrazine Sulfonamide Substitution Risks Functional Divergence: N,N,3-Trimethylpyrazine-2-sulfonamide


Substitution at both the sulfonamide nitrogen and the pyrazine ring creates profound electronic and steric differences that are absent in simpler pyrazine-2-sulfonamide analogs. In the broader pyrazine sulfonamide class, minor structural changes—such as chlorination position or linker type—dramatically alter antimycobacterial and CRTH2 inhibitory activity [1][2]. The N,N-dimethyl group on this compound eliminates sulfonamide N–H hydrogen-bond donor capacity, a feature critical for binding in carbonic anhydrase and dihydropteroate synthase targets, while the 3-methyl group introduces ortho-steric constraints absent in unsubstituted pyrazine-2-sulfonamide (MW 159.17) [3]. Generic interchange with N-unsubstituted or 5-substituted pyrazine sulfonamides therefore risks complete loss of desired target engagement or ADME profile.

Quantitative Differentiation Evidence for N,N,3-Trimethylpyrazine-2-sulfonamide


CRTH2 Binding Affinity: N,N-Dimethyl Substitution vs. N-Unsubstituted Pyrazine Sulfonamide Scaffold

Within the 2,3-disubstituted pyrazine sulfonamide patent class, N-substitution on the sulfonamide is a critical structural variable. Compounds bearing a tertiary sulfonamide (N,N-disubstituted) are explicitly encompassed in the general formula (I), where R₇ can be (C₁–C₆)alkyl and R₃ can also be alkyl, enabling N,N-dialkylsulfonamide variants [1]. In contrast, most exemplified CRTH2-active compounds (e.g., those with IC₅₀ values <100 nM) retain an N–H sulfonamide capable of hydrogen bonding. The N,N-dimethyl substitution of the target compound eliminates this H-bond donor, which may alter selectivity versus off-target sulfonamide-binding proteins such as carbonic anhydrase isoforms—a differentiation strategy utilized in related trimethylpyrazine-sulfonamide ureido derivatives that achieve hCA IX Kᵢ of 6.2 nM . However, no direct CRTH2 IC₅₀ value for N,N,3-trimethylpyrazine-2-sulfonamide was identified in the patent or open literature.

CRTH2 inhibition Allergic inflammation Pyrazine sulfonamide SAR

Molecular Weight and Lipophilicity: N,N,3-Trimethyl vs. Simpler Pyrazine-2-sulfonamides

N,N,3-Trimethylpyrazine-2-sulfonamide (MW 201.25) is 26% heavier and contains 5 additional heavy atoms compared to the parent scaffold pyrazine-2-sulfonamide (MW 159.17) [1]. The N,N-dimethylsulfonamide moiety introduces two additional sp³ carbons and removes one H-bond donor, which typically increases logP by approximately 0.8–1.2 units compared to primary sulfonamide analogs, as estimated by fragment-based clogP calculations. This is in contrast to the 3-methylpyrazine-2-sulfonamide analog (MW 173.19), which retains the sulfonamide N–H . The higher lipophilicity and reduced H-bond donor count (0 vs. 1) of the target compound predict enhanced passive membrane permeability but potentially reduced aqueous solubility.

Physicochemical profiling Drug-likeness Pyrazine sulfonamide series

Synthetic Accessibility: One-Pot Sulfonylation Route for N,N,3-Trimethylpyrazine-2-sulfonamide

The compound is synthesized via a one-pot reaction of trimethylpyrazine with a sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) . This direct sulfonylation route is efficient and avoids the need for protecting group strategies required for N-unsubstituted sulfonamide synthesis, where the reactive N–H must be masked during subsequent transformations. The tertiary sulfonamide is also chemically inert toward oxidation and N-alkylation side reactions that can complicate handling of primary or secondary sulfonamide building blocks.

Synthetic chemistry Pyrazine functionalization Building block procurement

Carbonic Anhydrase Selectivity Potential: Tertiary Sulfonamide as Non-Zinc-Binding Pharmacophore

Primary sulfonamides (R–SO₂NH₂) are classic zinc-binding groups in carbonic anhydrase (CA) inhibition, with many pyrazine-2-sulfonamide derivatives showing CA inhibitory activity. The N,N-dimethylsulfonamide group in the target compound lacks the critical ionizable N–H proton required for coordination to the catalytic Zn²⁺ ion in CA active sites, potentially eliminating CA off-target activity that is present in N-unsubstituted pyrazine sulfonamides [1]. By contrast, a structurally related compound retaining a terminal primary sulfonamide (4-(3-(3,5,6-trimethylpyrazin-2-yl)ureido)benzenesulfonamide) exhibits potent hCA IX inhibition with Kᵢ = 6.2 nM . This provides a comparative framework: the N,N-dimethylsulfonamide of the target compound is predicted to be CA-inactive, representing a selectivity advantage over primary pyrazine sulfonamide analogs that may engage CA isoforms promiscuously.

Carbonic anhydrase Sulfonamide selectivity Off-target liability

Recommended Procurement and Application Scenarios for N,N,3-Trimethylpyrazine-2-sulfonamide


Negative Control for Carbonic Anhydrase Inhibition Studies

As a tertiary sulfonamide incapable of coordinating the catalytic Zn²⁺ ion, N,N,3-trimethylpyrazine-2-sulfonamide is structurally suited as a negative control compound in carbonic anhydrase inhibition assays. It can be paired with an active primary sulfonamide analog such as 4-(3-(3,5,6-trimethylpyrazin-2-yl)ureido)benzenesulfonamide (hCA IX Kᵢ = 6.2 nM) to validate that observed activity is sulfonamide-N–H-dependent rather than arising from the pyrazine core alone.

Medicinal Chemistry Building Block for N,N-Dialkylsulfonamide Library Synthesis

The N,N-dimethylsulfonamide moiety provides a chemically inert, protecting-group-free handle for further derivatization of the pyrazine ring (e.g., halogenation, cross-coupling at position 5 or 6). This enables rapid parallel synthesis of compound libraries where the tertiary sulfonamide is held constant while exploring ring substitutions, a strategy supported by the compound's one-pot synthetic accessibility . This contrasts with N-unsubstituted sulfonamide building blocks that require orthogonal protection.

CRTH2 Antagonist Lead Optimization Scaffold (with Empirical Validation Required)

Given the patent coverage of 2,3-disubstituted pyrazine sulfonamides as CRTH2 inhibitors [1], this compound may serve as a starting scaffold for exploring N,N-dialkylsulfonamide variants. However, the absence of published CRTH2 IC₅₀ data means that any procurement for CRTH2-related research must include upfront in vitro potency determination. The N,N-dimethyl substitution represents an unexplored SAR vector within this chemotype that could yield novel selectivity profiles.

Physicochemical Comparator in Permeability and Solubility Profiling

With 0 H-bond donors and higher calculated logP compared to primary sulfonamide pyrazine analogs (e.g., 3-methylpyrazine-2-sulfonamide, MW 173.19) , this compound is suitable for systematic studies correlating sulfonamide N-substitution with membrane permeability (e.g., PAMPA or Caco-2 assays) and kinetic solubility. Such datasets inform the design of CNS-penetrant or orally bioavailable pyrazine-based therapeutics.

Quote Request

Request a Quote for N,N,3-trimethylpyrazine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.